molecular formula C21H24N2O3 B2458092 3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921836-43-3

3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2458092
CAS No.: 921836-43-3
M. Wt: 352.434
InChI Key: OSSUQXLSLSMCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), with reported high specificity for JNK1, JNK2, and JNK3 isoforms. This compound functions by competing with ATP for binding to the kinase's active site, thereby suppressing the phosphorylation and activation of downstream substrates, including the transcription factor c-Jun. The primary research value of this inhibitor lies in its application for elucidating the complex roles of the JNK signaling pathway in cellular processes. It is a critical tool for investigating JNK-mediated effects in models of neurodegenerative diseases , where JNK activation is linked to neuronal apoptosis, and in cancer research , where it modulates cell proliferation and survival. Furthermore, it is utilized in studies of inflammatory responses and cellular stress mechanisms, providing researchers with a means to dissect pathway-specific contributions to disease etiology and to validate JNK as a potential therapeutic target. This benzamide-based chemotype is recognized among researchers for its favorable physicochemical properties, which contribute to its utility in cellular and biochemical assay systems. It is consistently referenced in supplier catalogs as a key pharmacological probe for the JNK pathway.

Properties

IUPAC Name

3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-13-8-14(2)10-15(9-13)19(24)22-16-6-7-18-17(11-16)23(5)20(25)21(3,4)12-26-18/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSUQXLSLSMCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound identified by its CAS number 921867-77-8. This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of 352.4 g/mol. The structure includes a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring. This unique structural configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
CAS Number921867-77-8

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazepine have shown effectiveness against various bacterial strains by inhibiting their growth through mechanisms involving disruption of cell wall synthesis and metabolic pathways.

Anticancer Activity

Studies have demonstrated that oxazepine derivatives possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells at micromolar concentrations.

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways. This inhibition could lead to therapeutic effects in conditions like diabetes or obesity.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry evaluated various oxazepine derivatives for their antimicrobial activity. The results indicated that compounds with structural similarities to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Research conducted by Pendergrass et al. (2021) highlighted the potential of oxazepine derivatives in inducing apoptosis in cancer cells. The study found that treatment with related compounds resulted in a decrease in cell viability and increased markers of apoptosis in MCF-7 cells .
  • Enzyme Inhibition :
    • A recent investigation into the enzyme inhibitory properties of oxazepine derivatives revealed that certain compounds could effectively inhibit human nucleotide pyrophosphatase/phosphodiesterase enzymes involved in nucleotide metabolism .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets involved in various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of similar oxazepin compounds exhibit significant antimicrobial properties. A study demonstrated that modifications in the molecular structure could enhance efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeEfficacy
Oxazepin Derivative AAntimicrobialHigh
Oxazepin Derivative BAntifungalModerate

Antioxidant Properties

In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as an antioxidant agent. The ability to mitigate oxidative stress is crucial in preventing cellular damage and related diseases.

Anti-inflammatory Effects

The compound has been shown to significantly reduce inflammatory markers in cell cultures. Studies indicate that it may inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Studies

In vivo experiments have demonstrated that similar compounds can effectively reduce inflammation in animal models of arthritis. Results showed a dose-dependent response with significant reductions in swelling and pain.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. They could potentially be used in the treatment of neurodegenerative diseases by targeting pathways involved in neuronal survival and function.

Pharmacokinetics and ADMET Profile

Preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound. These properties are essential for assessing its viability as a drug candidate.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization using bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Step 2 : Amide coupling with 3,5-dimethylbenzamide using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Step 3 : Purification via high-performance liquid chromatography (HPLC) or silica gel chromatography to achieve >95% purity .

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
Core FormationK₂CO₃, DMF, 80°CCyclization to form oxazepine ring
Amide CouplingDCC/DMAP, CH₂Cl₂Benzamide attachment
PurificationHPLC (C18 column, acetonitrile/water)Isolation of pure product

Q. Which spectroscopic methods are essential for structural characterization?

  • 1H/13C NMR : Resolves aromatic protons (δ 7.8–8.2 ppm) and oxazepine methyl groups (δ 1.2–1.5 ppm). 2D NMR (e.g., COSY, HSQC) confirms connectivity .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 393.18) .

Q. What biological activities are reported for structurally related compounds?

Similar benzoxazepine-benzamide derivatives exhibit:

  • Anticancer activity : IC₅₀ values of 2–10 µM against prostate (PC-3) and colon (HCT-116) cancer cell lines .
  • Enzyme modulation : Inhibition of kinases (e.g., CDK2) and proteases via competitive binding .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DOE)?

DOE methodologies (e.g., central composite design) systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:

  • A 3-factor, 15-run DOE identified optimal cyclization conditions (90°C, DMF, 1.2 eq. K₂CO₃) with 92% yield .
  • Response surface models predict interactions between variables, reducing trial-and-error approaches .

Q. How to resolve contradictions in reported biological data for similar compounds?

  • Standardized assays : Use identical cell lines (e.g., MDA-MB-231 for breast cancer) and assay protocols (e.g., MTT vs. ATP-luciferase).
  • Meta-analysis : Compare substituent effects (e.g., trifluoromethyl groups enhance solubility but reduce membrane permeability) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain in vitro-in vivo discrepancies .

Q. What computational strategies predict biological targets and binding modes?

  • Molecular docking : AutoDock Vina screens against kinase databases (e.g., PDB: 1H1Q for CDK2).
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
  • Pharmacophore modeling : Aligns structural features (e.g., hydrogen-bond acceptors) with known inhibitors .

Q. How to develop a validated HPLC method for purity analysis?

  • Mobile phase : Gradient of acetonitrile (10–90%) and 0.1% trifluoroacetic acid in water.
  • Column : C18 (5 µm, 4.6 × 250 mm) at 1.0 mL/min flow rate.
  • Validation parameters :
  • Linearity (R² > 0.999 for 0.1–100 µg/mL).
  • Precision (%RSD < 2.0 for retention time).
  • Limit of quantification (LOQ = 0.1 µg/mL) .

Data Contradiction Analysis

Q. Why do substituent effects lead to variable bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃) : Improve target binding but may reduce solubility.
  • Steric hindrance : Bulky substituents (e.g., -OCH₃) limit access to hydrophobic enzyme pockets.
  • Case study : Derivatives with 3,5-dimethyl groups show 5× higher potency than 4-methoxy analogs due to enhanced lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.